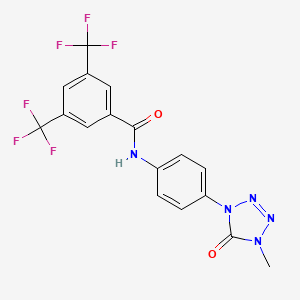

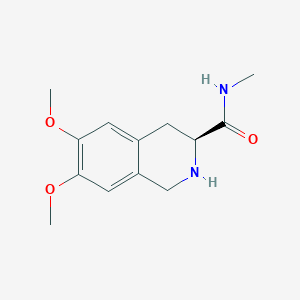

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable conditions or catalysts.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.Applications De Recherche Scientifique

Synthesis and Anti-mitotic Activity

Researchers have developed efficient synthetic routes for the synthesis of 2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest. These compounds have shown cytotoxicity against cancer cell lines such as K562 and MCF-7, displaying potent anti-mitotic activity. The synthesis involves Sonogashira-type cross-coupling reactions, highlighting the compound's potential application in developing anticancer agents (Milišiūnaitė et al., 2018).

Versatile Synthesis for Pyridine Fused Systems

A study on the versatile synthesis of pyrazolopyridines and other pyrido fused systems suggests the potential for creating combinatorial libraries for drug discovery. The synthesis is based on a three-component coupling, which is particularly useful for preparing a wide range of bicyclic systems. This methodology could be applicable to the synthesis and exploration of the biological activity of compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone (Almansa et al., 2008).

Antiviral Activity Studies

The antiviral activities of related heterocyclic compounds have been investigated, with some compounds showing significant activity against viruses such as HSV1 and HAV-MBB. The research demonstrates the potential of such compounds in the development of new antiviral drugs. This suggests that compounds with similar structures could also be evaluated for their antiviral properties (Attaby et al., 2006).

Photophysical Properties

A study on the photophysical properties of related pyrazolylpyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings could pave the way for the use of such compounds in photophysical applications or as probes in biochemical studies (Vetokhina et al., 2012).

Coordination Chemistry and Biological Sensing

Compounds based on pyrazolylpyridines have been explored for their coordination chemistry, showing potential for applications in biological sensing and catalysis. This research indicates the versatility of pyrazolylpyridines in developing luminescent lanthanide compounds for biological applications, suggesting similar potential for the compound (Halcrow, 2005).

Safety And Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.

Propriétés

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPZFJLUQPQETJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)

![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2731535.png)

![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2731544.png)